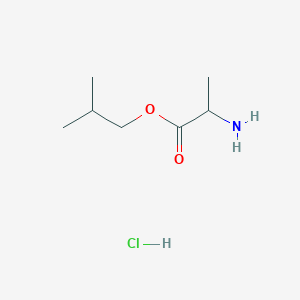2-Methylpropyl 2-aminopropanoate hydrochloride
CAS No.:
Cat. No.: VC16676276
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H16ClNO2 |
|---|---|
| Molecular Weight | 181.66 g/mol |
| IUPAC Name | 2-methylpropyl 2-aminopropanoate;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO2.ClH/c1-5(2)4-10-7(9)6(3)8;/h5-6H,4,8H2,1-3H3;1H |
| Standard InChI Key | JQXKMZBUNUSFPQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)COC(=O)C(C)N.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Structural Features
2-Methylpropyl 2-aminopropanoate hydrochloride is characterized by a propanoate backbone esterified with a 2-methylpropyl (isobutyl) group and an amine group at the α-position, stabilized as a hydrochloride salt. The molecular structure ensures both hydrophilic (amine and carboxylate) and hydrophobic (isobutyl) regions, influencing its solubility and reactivity .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 208117-10-6 |
| Molecular Formula | |
| Molecular Weight | 181.66 g/mol |
| Salt Form | Hydrochloride |
Stereochemical Considerations
Synthesis and Manufacturing Processes
Conventional Synthetic Routes
The synthesis of 2-methylpropyl 2-aminopropanoate hydrochloride parallels methods used for analogous α-amino acid esters. A validated approach involves:
-
Esterification: Reacting L-alanine with isobutanol in the presence of thionyl chloride (), which simultaneously activates the carboxylic acid and introduces the hydrochloride moiety .
-
Catalytic Enhancement: Incorporating alumina () as a catalyst to improve reaction efficiency, as demonstrated in related ester syntheses .
Table 2: Synthesis Parameters from Analogous Methods
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Isobutanol | Adapted from |
| Catalyst | Alumina () | |
| Reaction Temperature | 25–60°C | |
| Yield | Not reported | - |
Industrial-Scale Production Challenges
Industrial adaptation faces hurdles such as optimizing catalytic systems and purification steps. Continuous flow reactors could mitigate exothermic risks during thionyl chloride addition, while crystallization may enhance salt purity .
Physicochemical Properties
Thermal Behavior
While melting and boiling points are unspecified, analogous alanine esters decompose above 150°C, suggesting similar thermal instability .
Stability and Reactivity Profile
Hydrolytic Degradation
Kinetic studies on analogous compounds show ester hydrolysis follows pseudo-first-order kinetics under physiological pH, with half-lives ranging from 2–24 hours. Stabilization strategies may include lyophilization or non-aqueous formulations .
Light Sensitivity
No photodegradation data exist for this compound, but α-amino acid esters generally require protection from UV light to prevent racemization .
Analytical Characterization Techniques
Spectroscopic Methods
-
NMR: and spectra would reveal ester carbonyl (~170 ppm) and ammonium proton signals (~8 ppm) .
-
Mass Spectrometry: Expected molecular ion peak at m/z 181.66 with fragmentation patterns matching the isobutyl group .
Research Gaps and Future Directions
Priority Investigations
-
Stereoselective Synthesis: Enantiomeric excess and chiral resolution methods.
-
Biological Screening: Antimicrobial, anticancer, or enzyme inhibition assays.
-
Formulation Studies: Stabilization against hydrolysis for drug delivery.
Collaborative Opportunities
Academic-industry partnerships could accelerate applications in asymmetric catalysis or peptide therapeutics, leveraging the compound’s structural versatility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume